1-(2-Piperidin-2-yl-ethyl)-azepane
CAS No.: 59608-65-0
Cat. No.: VC7705252
Molecular Formula: C13H26N2
Molecular Weight: 210.365
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 59608-65-0 |
|---|---|
| Molecular Formula | C13H26N2 |
| Molecular Weight | 210.365 |
| IUPAC Name | 1-(2-piperidin-2-ylethyl)azepane |
| Standard InChI | InChI=1S/C13H26N2/c1-2-6-11-15(10-5-1)12-8-13-7-3-4-9-14-13/h13-14H,1-12H2 |
| Standard InChI Key | CSIMDLOECCBETG-UHFFFAOYSA-N |
| SMILES | C1CCCN(CC1)CCC2CCCCN2 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure combines a piperidine ring (a saturated six-membered ring with one nitrogen atom) and an azepane ring (a seven-membered saturated ring with one nitrogen atom), connected by an ethyl bridge. This configuration introduces steric and electronic features that influence its reactivity and interaction with biological targets. The IUPAC name, 1-(2-piperidin-2-ylethyl)azepane, reflects this arrangement .
Spectroscopic and Computational Data
The compound’s moderate lipophilicity () suggests potential blood-brain barrier permeability, while its polar surface area () indicates hydrogen-bonding capability .
Synthesis and Industrial Production
Synthetic Routes
The synthesis of 1-(2-Piperidin-2-yl-ethyl)-azepane typically involves multi-step organic reactions, such as:
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Cyclization: Formation of the piperidine and azepane rings via hydrogenation or alkylation reactions.
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Functionalization: Introduction of the ethyl bridge through nucleophilic substitution or coupling reactions .
A common method involves the hydrogenation of pyridine derivatives using transition-metal catalysts (e.g., cobalt or nickel), though specific protocols remain proprietary . Industrial-scale production prioritizes catalyst optimization and reaction condition control (e.g., temperature, solvent polarity) to enhance yield and purity .
Purification and Characterization
Purification often employs chromatography or recrystallization, while characterization relies on:
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Nuclear Magnetic Resonance (NMR): Confirms proton environments and carbon frameworks.
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Mass Spectrometry (MS): Validates molecular weight and fragmentation patterns .
Physicochemical Properties
Key properties critical for pharmacological and industrial applications include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 210.36 g/mol |
| Density | |
| Boiling Point | |
| Solubility | Low in water; soluble in DMF, DMSO |
| Vapor Pressure |
These properties influence its handling, storage (recommended at for long-term stability), and applicability in organic synthesis .
Comparative Analysis with Related Compounds
The table below contrasts 1-(2-Piperidin-2-yl-ethyl)-azepane with analogs from search results:
This comparison highlights how structural modifications (e.g., aromatic substituents, additional rings) alter physicochemical and biological profiles.
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